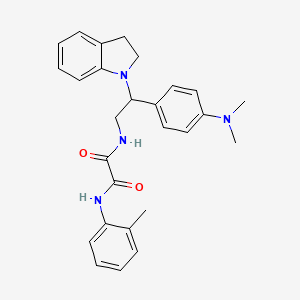
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C27H30N4O2 and its molecular weight is 442.563. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique structural features and potential biological activities. The compound's molecular formula is C26H27N5O4, with a molecular weight of approximately 473.5 g/mol. Its structure integrates a dimethylamino group, an indoline moiety, and an o-tolyl substituent, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions where careful control of reaction conditions (temperature, solvent choice, and inert atmosphere) is critical for optimizing yield and purity. The process generally includes the formation of the oxalamide linkage between the two distinct substituents.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may modulate pathways involving neurotransmitters due to the presence of the dimethylamino group, which enhances solubility and may influence receptor binding affinity.
Key Biological Targets
- Acetylcholinesterase (ACHE) : This enzyme hydrolyzes acetylcholine in the synaptic cleft, playing a critical role in neurotransmission and neuronal apoptosis. The interaction of this compound with ACHE could potentially impact cholinergic signaling pathways .
Pharmacokinetics
Based on computational predictions, the compound exhibits favorable properties for human intestinal absorption and blood-brain barrier penetration, suggesting potential central nervous system activity. It is characterized as a substrate for several cytochrome P450 enzymes, indicating its metabolic pathways in human physiology .
Toxicology and Safety Profile
Toxicological evaluations indicate that this compound may exhibit some level of Ames test toxicity, which necessitates further investigation into its safety profile for therapeutic applications. Its carcinogenic potential remains to be fully elucidated through extensive studies .
Study 1: Anticancer Activity
A study investigated the anticancer properties of similar oxalamide derivatives, revealing that compounds with structural similarities showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of compounds within this chemical class. Results indicated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting a potential application in neurodegenerative disease models .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-19-8-4-6-10-23(19)29-27(33)26(32)28-18-25(21-12-14-22(15-13-21)30(2)3)31-17-16-20-9-5-7-11-24(20)31/h4-15,25H,16-18H2,1-3H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXLYIIHUGHJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














